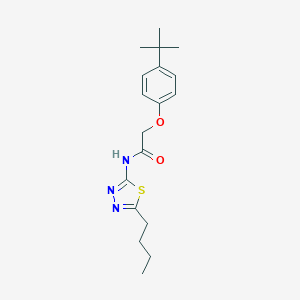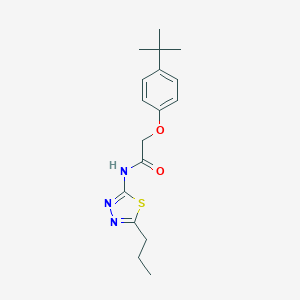![molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide, also known as TTA-390, is a novel compound with potential therapeutic applications. TTA-390 belongs to the class of thiazolidinedione derivatives and has been synthesized through a multistep process.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of PPARγ and subsequent downstream effects, including the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related genes and activating pro-apoptotic pathways. In diabetes, this compound improves insulin sensitivity by increasing glucose uptake and reducing hepatic glucose production. Furthermore, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARγ, its stability in vitro and in vivo, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide research, including the development of more potent and selective PPARγ agonists, the investigation of this compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases, and the exploration of this compound's potential as a therapeutic agent in combination with other drugs. Furthermore, the development of new formulations and delivery systems for this compound could improve its bioavailability and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves a multistep process that begins with the reaction of 3-bromo-1-propanol with 2-methylthiophene-3-carboxaldehyde to obtain 3-(2-methylthiophen-3-yl)propan-1-ol. This intermediate is then reacted with thionyl chloride to obtain 3-(2-methylthiophen-3-yl)propanoyl chloride. The final step involves the reaction of 3-(2-methylthiophen-3-yl)propanoyl chloride with 4-methylthiophenol and N-(4-aminophenyl)acetamide to obtain this compound.
Propiedades
Fórmula molecular |
C13H17NO3S2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15) |
Clave InChI |
TVKVZVRESYXNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)



